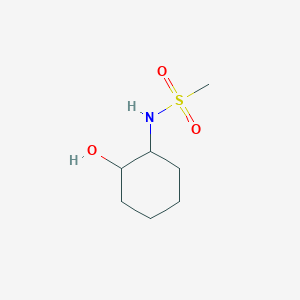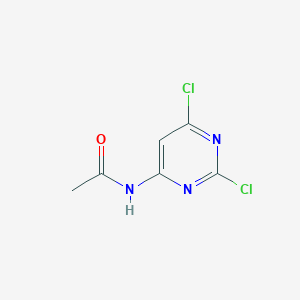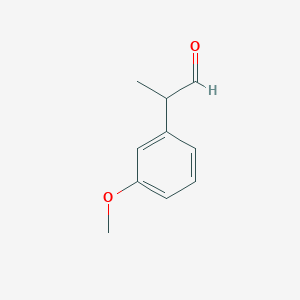
ETHYLPropiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYLPropiolate, also known as ethyl pent-2-ynoate, is an organic compound with the molecular formula C7H10O2. It is an ester derived from pent-2-ynoic acid and ethanol. This compound is characterized by the presence of a triple bond between the second and third carbon atoms in the pentane chain, making it an alkyne ester. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
ETHYLPropiolate can be synthesized through several methods. One common approach involves the esterification of pent-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of ethyl propiolate with a suitable alkyl halide, followed by dehydrohalogenation to form the desired ester. This method requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the dehydrohalogenation step.
Industrial Production Methods
In industrial settings, pent-2-ynoate is often produced through the catalytic hydrogenation of ethyl 2-pentynoate. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the triple bond to a double bond, resulting in the formation of pent-2-ynoate.
化学反応の分析
Types of Reactions
ETHYLPropiolate undergoes various chemical reactions, including:
Oxidation: The triple bond in pent-2-ynoate can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts such as palladium on carbon or platinum.
Substitution: The ester group in pent-2-ynoate can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) catalyst
Substitution: Amines, alcohols, strong bases (e.g., sodium hydride, potassium tert-butoxide)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amides, other esters
科学的研究の応用
ETHYLPropiolate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Some derivatives of pent-2-ynoate are investigated for their potential use as therapeutic agents in the treatment of diseases such as cancer and diabetes.
Industry: this compound is used as an intermediate in the production of fine chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of pent-2-ynoate and its derivatives depends on the specific chemical reactions they undergo. In general, the triple bond in pent-2-ynoate can participate in various chemical transformations, leading to the formation of reactive intermediates that interact with molecular targets. For example, in biological systems, pent-2-ynoate derivatives may inhibit specific enzymes or receptors, thereby modulating cellular pathways and exerting therapeutic effects.
類似化合物との比較
ETHYLPropiolate can be compared with other similar compounds, such as:
Pent-3-ynoate: Another alkyne ester with the triple bond located between the third and fourth carbon atoms. It has similar reactivity but different regioselectivity in chemical reactions.
Pent-2-enoate: An alkene ester with a double bond instead of a triple bond. It undergoes similar types of reactions but with different reactivity and selectivity.
Pentanoate: A saturated ester with no double or triple bonds. It is less reactive compared to pent-2-ynoate and its derivatives.
This compound is unique due to the presence of the triple bond, which imparts distinct reactivity and allows for a wide range of chemical transformations.
特性
分子式 |
C5H5O2- |
|---|---|
分子量 |
97.09 g/mol |
IUPAC名 |
pent-2-ynoate |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2H2,1H3,(H,6,7)/p-1 |
InChIキー |
MINRDQDGBLQBGD-UHFFFAOYSA-M |
正規SMILES |
CCC#CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Di-tert-butyl-4-[(piperazin-1-yl)methyl]phenol](/img/structure/B8688611.png)




![2-[(4-Methylphenyl)carbonyl]benzonitrile](/img/structure/B8688641.png)






